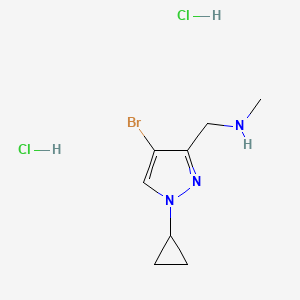
1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol” is a compound with the CAS Number: 2413937-59-2 . It has a molecular weight of 217.07 . The IUPAC name for this compound is (4-bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol .
Synthesis Analysis
“4-Bromopyrazole” may be used in the preparation of “4-bromo-1-(2-chloroethyl)-1H-pyrazole”. It may also be used as a starting material in the synthesis of "1,4′-bipyrazoles" .Molecular Structure Analysis
The molecular formula of “4-Bromo-1H-pyrazole” is C3H3BrN2 . The IUPAC Standard InChI is InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H, (H,5,6) .Physical And Chemical Properties Analysis
The physical form of “4-Bromo-1H-pyrazole” is solid . It has a molecular weight of 146.98 g/mol . It is slightly soluble in water .Scientific Research Applications
Antimicrobial and Cytotoxic Activity
Research on novel azetidine-2-one derivatives of 1H-benzimidazole, which include similar structural features like bromination and cyclopropyl groups, has shown that these compounds exhibit good antibacterial activity and cytotoxic properties in vitro. This suggests potential applications in developing antimicrobial agents and in cancer research (Noolvi et al., 2014).
Synthesis of Chlorinated Tetracyclic Compounds
A study on the synthesis of chlorinated tetracyclic compounds and their evaluation for antidepressant effects in mice indicates the relevance of structurally complex molecules, including brominated and cyclopropyl groups, in the development of novel therapeutic agents. These compounds showed significant antidepressant effects, suggesting potential for the development of new antidepressants (Karama et al., 2016).
Chemical Synthesis and Modification Techniques
Research into regioselective halo- and carbodesilylation of (trimethylsilyl)-1-methylpyrazoles, which shares some similarity in structural complexity with the query compound, demonstrates advanced synthetic techniques that could be applied to modify or synthesize complex molecules for various scientific applications (Effenberger & Krebs, 1984).
Analytical Chemistry Applications
The use of bromine chloride in the titrimetric determination of organic compounds highlights the application of halogenated reagents in analytical chemistry, which could be relevant to research involving "1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride" for quantitative analysis or chemical characterization (Verma et al., 1978).
Synthesis of Functionalized Compounds
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid through a series of bromination and amination steps illustrates the potential for creating functionalized compounds for various research and industrial applications. This underscores the significance of brominated and cyclopropyl groups in synthetic chemistry (Xiao-qin, 2010).
properties
IUPAC Name |
1-(4-bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCIFJWTPOKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C2CC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)






![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)



